(S)-4-(Piperidin-3-YL)aniline
Description
Significance of Piperidine (B6355638) and Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry
The piperidine ring and the aniline group are two structural motifs that frequently appear in biologically active compounds and pharmaceuticals. nih.govresearchgate.net
The piperidine scaffold is a six-membered ring containing a nitrogen atom. nih.gov This structural unit is prevalent in a vast number of pharmaceuticals and natural alkaloids. nih.gov The inclusion of a piperidine ring in a molecule can influence its physicochemical properties, such as solubility and lipophilicity, which are critical for how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.net Furthermore, the piperidine moiety can enhance a compound's binding affinity and selectivity to biological targets and improve its pharmacokinetic profile. researchgate.net
The aniline scaffold , a benzene (B151609) ring attached to an amino group, is another fundamental building block in medicinal chemistry. researchgate.net Aniline derivatives are known to exhibit a wide range of biological activities. The amino group on the aniline ring can be readily modified, allowing chemists to synthesize a library of related compounds to explore structure-activity relationships. tandfonline.com
The combination of both the piperidine and aniline scaffolds in one molecule, as seen in (S)-4-(Piperidin-3-YL)aniline, creates a versatile platform for drug discovery.
Importance of Chiral Intermediates in Pharmaceutical Development
Chirality, often described as 'handedness' in molecules, is a fundamental concept in pharmaceutical development. researchgate.net A chiral molecule and its mirror image, called enantiomers, can have vastly different biological effects. nih.govrsc.org This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. researchgate.netnih.gov
The use of single-enantiomer drugs has become increasingly important in the pharmaceutical industry. pharmacompass.com Developing a single enantiomer can lead to a better therapeutic profile, with increased efficacy and reduced side effects compared to a racemic mixture (a 50:50 mix of both enantiomers). researchgate.net Therefore, chiral intermediates like this compound are highly valuable as they allow for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). arborpharmchem.com The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the need to understand the stereochemistry of chiral compounds early in the drug development process. nih.govrsc.org
Overview of Research Trajectories for this compound Derivatives
Research involving this compound and its derivatives has been prominent in the field of medicinal chemistry. A notable application of this compound is as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. chemicalbook.comsmolecule.com
The structural features of this compound make it an attractive starting point for developing novel therapeutic agents. smolecule.com Researchers can modify the aniline and piperidine moieties to create new compounds with potentially improved properties. For instance, derivatives of this compound are being investigated for their potential to interact with various biological targets, including enzymes and receptors involved in different diseases. smolecule.com Studies have explored its use in creating ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), which is implicated in neurological disorders. nih.gov The versatility of this scaffold suggests that future research will continue to uncover new therapeutic applications for its derivatives.
Physicochemical Properties of 4-(Piperidin-3-yl)aniline (B168726)
| Property | Value | Source |
| Molecular Formula | C11H16N2 | nih.gov |
| Molecular Weight | 176.26 g/mol | nih.gov |
| Topological Polar Surface Area | 38.05 Ų | ambeed.com |
| XLogP3 | 1.4 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-[(3S)-piperidin-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652394 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196713-21-9 | |
| Record name | 4-[(3S)-Piperidin-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of S 4 Piperidin 3 Yl Aniline
Enantioselective Synthesis of (S)-4-(Piperidin-3-YL)aniline
The creation of the specific (S)-enantiomer of 4-(piperidin-3-yl)aniline (B168726) is crucial for its use in chiral drug synthesis. Various strategies have been developed to achieve this with high stereoselectivity.
Multi-Step Synthetic Pathways and Optimisation Strategies
The synthesis of this compound typically involves a multi-step process. One common approach begins with the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with a 3-halogenated propylene (B89431) to form an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium (B1175870) salt. patsnap.comgoogle.com This intermediate is then subjected to reduction to yield the final product. patsnap.comgoogle.com
Optimization of these pathways is critical for improving yield and purity. For instance, in the synthesis of related piperidine (B6355638) structures, the concentration of starting materials and the choice of catalyst have been shown to be of utmost importance for the success of hydrogenation steps. nih.gov Chemo-enzymatic methods have also emerged as a powerful strategy. acs.orgwhiterose.ac.uk One such approach utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined 3-substituted piperidines, providing a route to key intermediates for Niraparib synthesis. acs.orgwhiterose.ac.uk
Table 1: Comparison of Synthetic Routes to this compound Intermediates
| Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess (ee) | Reference |
| 3-(4-bromophenyl)pyridine | Multi-step synthesis including chemo-enzymatic dearomatization | 61% (for piperidine intermediate) | 99% | acs.orgwhiterose.ac.uk |
| 4-(pyridin-3-yl)aniline | Conversion of pyridinium (B92312) salt | 29% (for key intermediate) | 93% | acs.orgwhiterose.ac.ukresearchgate.net |
Reduction Methodologies: Catalytic Hydrogenation and Hydride Reductions
Reduction reactions are central to the synthesis of this compound from its precursors. Both catalytic hydrogenation and hydride reductions are employed.
Catalytic Hydrogenation: This method is widely used for the reduction of the nitro group in precursors like 3-(4-nitrophenyl)piperidine. google.com Palladium on carbon (Pd/C) is a common catalyst for this transformation. google.comsmolecule.com In some syntheses, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation have been utilized under mild conditions. nih.gov The choice of catalyst is critical; for example, rhodium catalysts have been shown to be effective for the hydrogenation of substituted pyridines. nih.gov
Hydride Reductions: A notable method involves the reduction of an N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt using sodium borohydride (B1222165) in the presence of zinc chloride. patsnap.comgoogle.comsmolecule.com This approach is advantageous as it allows for the simultaneous reduction of the nitro group and the pyridine (B92270) ring under mild conditions. patsnap.comgoogle.com Other hydride reagents like lithium aluminum hydride are also used for the reduction of related functional groups in organic synthesis. imperial.ac.uk
Considerations for Large-Scale Industrial Production
For industrial-scale synthesis, cost-effectiveness, safety, and efficiency are paramount. The synthetic route involving the reduction of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt with sodium borohydride and zinc chloride is considered advantageous for large-scale production. patsnap.comgoogle.com This method avoids the use of expensive precious metal catalysts like platinum, which significantly lowers production costs. patsnap.comgoogle.com The reaction conditions are also mild, and the process provides a good yield of the final product. patsnap.comgoogle.com
Continuous flow processes are also being explored to enhance safety and control in large-scale production, particularly for reactions involving hazardous reagents. acs.org Automated platforms can be used to optimize reaction conditions such as temperature, pressure, and flow rates to achieve high yields and space-time yields. acs.org
Chemical Reactivity and Derivatisation of the this compound Core
The this compound molecule possesses two reactive sites: the aniline (B41778) nitrogen and the piperidine nitrogen. This allows for a variety of chemical transformations and derivatizations.
Oxidation Reactions and Corresponding N-Oxide Formation
The nitrogen atoms in this compound can be oxidized to form the corresponding N-oxides. The oxidation of aliphatic amines, such as the piperidine nitrogen, can be achieved using various oxidizing agents. mdpi.com Hydrogen peroxide and peroxyacids are common reagents for this transformation. acs.org The chemoselectivity of these reactions is often dependent on the basicity of the amine. acs.org The oxidation of anilines can sometimes lead to nitrosobenzene (B162901) intermediates. mdpi.com
Table 2: Common Oxidizing Agents for N-Oxide Formation
| Oxidizing Agent | Substrate | Product | Reference |
| Hydrogen Peroxide | Tertiary amines | N-oxides | acs.org |
| Peroxyacids (e.g., mCPBA) | Tertiary amines | N-oxides | acs.org |
| Caro's Acid (H₂SO₅) | Substituted anilines | Nitroso intermediates/N-oxides | mdpi.com |
| Oxone | 2-(morpholin-4-yl)aniline | Nitroso intermediate, then cyclized product | mdpi.com |
Reduction Reactions for Functional Group Interconversion
Reduction reactions are key for functional group interconversions in derivatives of this compound. For instance, a nitro group on the aromatic ring can be reduced to the primary amine of the parent compound. Reagents like sodium borohydride with zinc chloride are effective for this purpose. google.com Catalytic hydrogenation using catalysts such as palladium on carbon is another standard method for nitro group reduction. rsc.org
Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the conversion of one functional group into another through oxidation, reduction, substitution, or other reaction types. imperial.ac.uk For example, amides can be reduced to amines using reagents like lithium aluminum hydride or borane. imperial.ac.uk
Nucleophilic Substitution Reactions and Aniline Moiety Functionalisation
The aniline moiety of this compound contains a nucleophilic primary amino group (-NH2) that can participate in various substitution reactions. smolecule.com These reactions are fundamental for introducing alkyl, aryl, or other functional groups, thereby modifying the electronic and steric properties of the molecule. However, due to the presence of two reactive nitrogen atoms, selective functionalization of the aniline nitrogen often requires prior protection of the more nucleophilic piperidine nitrogen, for example, with a tert-butyloxycarbonyl (Boc) group.
Common strategies for the functionalization of the aniline moiety include N-alkylation and N-arylation reactions.
N-Alkylation: Direct alkylation of the aniline nitrogen can be achieved using alkyl halides. In a reaction with a structurally related aminophenyl piperidine derivative, N-methylation of the aromatic amine was successfully performed using iodomethane (B122720) in the presence of a strong base like sodium hydride (NaH). nih.gov This type of reaction proceeds via the deprotonation of the amine to form a more nucleophilic amide anion, which then attacks the alkyl halide.
N-Arylation (Buchwald-Hartwig and Ullmann Reactions): Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. researchgate.netnih.gov These reactions allow for the coupling of the aniline nitrogen with aryl halides or triflates, yielding N-aryl derivatives. While specific examples starting with this compound are not prominently detailed in the surveyed literature, the methodology is widely applied to a vast range of aniline derivatives. acs.orgacs.org The general conditions involve a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuDavePhos), and a base. nih.gov
Similarly, the copper-catalyzed Ullmann condensation is a classic method for N-arylation. acs.orgmdpi.com Though it often requires harsher conditions than palladium-catalyzed methods, recent advancements have enabled these reactions to proceed at lower temperatures with the use of appropriate ligands. acs.org These N-arylation reactions are pivotal in synthesizing complex diarylamine structures, which are common motifs in pharmacologically active compounds.
The table below summarizes potential nucleophilic substitution reactions for functionalizing the aniline moiety, based on established chemical principles and reactions with analogous compounds.
| Reaction Type | Reagents & Conditions | Product Type | Reference Example |
| N-Methylation | Iodomethane (CH₃I), Sodium Hydride (NaH) | N-Methylaniline Derivative | nih.gov |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | N-Arylaniline Derivative | researchgate.netnih.gov |
| N-Arylation | Aryl Halide, Cu Catalyst, Base | N-Arylaniline Derivative | acs.org |
Acylation Reactions leading to Amide Derivatives
The primary amino group of the aniline moiety in this compound readily undergoes acylation to form stable amide derivatives. smolecule.com This transformation is one of the most common and important reactions in medicinal chemistry, as the resulting amide bond can act as a crucial hydrogen bond donor and acceptor, influencing drug-receptor interactions. mdpi.com
Acylation can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents.
Reaction with Acyl Chlorides and Anhydrides: A straightforward method for acylation involves the reaction with a reactive acyl derivative like an acyl chloride or an acid anhydride (B1165640). For instance, in a related piperidine compound, treatment with acetic anhydride in the presence of a base like triethylamine (B128534) (Et₃N) led to the formation of the corresponding acetamide. nih.gov This reaction is typically efficient and proceeds under mild conditions.
Amide Coupling with Carboxylic Acids: The most versatile method for forming amide bonds involves the direct coupling of the aniline with a carboxylic acid using a coupling reagent. This approach avoids the need to prepare more reactive acyl chlorides and is compatible with a wide range of functional groups. Numerous coupling reagents are available, with common choices including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. nih.govluxembourg-bio.com
A well-established protocol for the coupling of aniline derivatives involves using 1 equivalent of EDC, 1 equivalent of 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of HOBt. nih.gov This system effectively activates the carboxylic acid, facilitating the nucleophilic attack by the relatively electron-deficient aniline nitrogen to furnish the amide product in good yield. nih.gov The use of various coupling reagents allows for the synthesis of a vast library of amide derivatives from this compound. researchgate.net
The table below presents common methods for the acylation of the aniline moiety.
| Reaction Type | Reagents & Conditions | Product Type | Reference Example |
| Acetylation | Acetic Anhydride, Triethylamine (Et₃N) | N-Acetylaniline (Acetamide) Derivative | nih.gov |
| Amide Coupling | Carboxylic Acid, EDC, HOBt, DMAP, DIPEA | N-Acylaniline (Amide) Derivative | nih.gov |
| General Amide Coupling | Carboxylic Acid, Coupling Reagent (e.g., HATU, COMU) | N-Acylaniline (Amide) Derivative | nih.govluxembourg-bio.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Critical Structural Determinants for Biological Activity
The biological activity of (S)-4-(piperidin-3-YL)aniline is intricately linked to its molecular architecture. Key determinants of its pharmacological profile include the substitution pattern on the aniline (B41778) ring and the stereochemistry of the chiral piperidine (B6355638) center.
Impact of Substituent Effects on the Aniline Ring System
The aniline ring of this compound serves as a crucial scaffold for interaction with biological targets. Modifications to this ring system have been shown to significantly impact the compound's activity. The nature, position, and electronic properties of substituents on the aniline ring can modulate binding affinity, selectivity, and pharmacokinetic properties.
For instance, in the broader class of 4-anilinopiperidine derivatives, the introduction of halogen atoms, such as fluorine, chlorine, or bromine, to the aniline ring has been a common strategy to modulate activity. These substitutions can alter the electronic distribution of the ring and influence hydrophobic interactions within the binding pocket of a target protein. The Drug Enforcement Administration has noted that modifications to the aniline ring of 4-anilinopiperidine, including halogenation, are a key feature in the illicit synthesis of fentanyl analogues, highlighting the significant impact of such substitutions on biological activity. federalregister.govfederalregister.gov
The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role. A comparative analysis of 9-anilinoacridines, another class of compounds featuring an aniline moiety, revealed the importance of electron-releasing substituents for their antitumor activity. nih.gov While a direct extrapolation to this compound requires specific studies, it underscores the principle that the electronic landscape of the aniline ring is a critical factor in determining biological response.
Systematic exploration of the aniline ring's substitution patterns allows for the fine-tuning of a compound's properties. In drug discovery, replacing or modifying the aniline moiety is a common strategy to overcome issues like metabolic instability and toxicity, while potentially enhancing receptor selectivity. cresset-group.com
Stereochemical Influence of the Chiral Piperidine Center on Biological Interactions and Pharmacokinetics
The presence of a chiral center at the 3-position of the piperidine ring introduces stereoselectivity in the biological activity and pharmacokinetic profile of this compound. It is widely recognized in pharmacology that enantiomers of a chiral drug can exhibit significantly different interactions with chiral biological macromolecules such as receptors and enzymes, leading to differences in potency, efficacy, and side-effect profiles. researchgate.netnih.gov
The (S)-configuration of the piperidine center in this compound is crucial for its specific interactions with its biological targets. The spatial arrangement of the aniline group relative to the piperidine ring, dictated by the (S)-stereochemistry, determines the optimal fit within the binding site. Studies on various chiral piperidine-containing compounds have consistently demonstrated that one enantiomer is often significantly more active than the other. longdom.org For example, in a series of substituted (S)-phenylpiperidines, the (S)-enantiomers were identified as preferential dopamine (B1211576) autoreceptor antagonists.
The stereochemistry of the piperidine ring also profoundly influences the pharmacokinetic properties of the molecule. Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com These differences can arise from stereoselective binding to plasma proteins, differential metabolism by enzymes, and stereospecific interactions with transporters. For instance, the metabolism of a chiral drug can be stereoselective, with one enantiomer being metabolized more rapidly than the other, leading to different plasma concentrations and duration of action.
Conformational Analysis and Ligand-Receptor Interaction Hypotheses
The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule presents its pharmacophoric features to a biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govacs.org The orientation of the 4-aminophenyl group, whether axial or equatorial, is a critical aspect of its conformational preference.
Molecular modeling and computational studies are instrumental in understanding the conformational landscape of piperidine derivatives. nih.govacs.org For 3-substituted piperidines, the energetic balance between axial and equatorial conformations of the substituent is influenced by steric and electronic factors. In the case of this compound, the bulky 4-aminophenyl group would generally be expected to favor an equatorial position to minimize 1,3-diaxial interactions. However, specific interactions with a receptor might stabilize an axial or a twisted-boat conformation. researchgate.net
Ligand-receptor interaction hypotheses for 4-anilinopiperidine derivatives often involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Molecular docking studies can provide insights into the putative binding modes of these compounds within the active site of a target protein. researchgate.netjbcpm.comsemanticscholar.org For this compound, it is hypothesized that the amino group on the aniline ring and the nitrogen atom of the piperidine ring can act as hydrogen bond donors or acceptors. The aromatic aniline ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket.
The specific stereochemistry of the (S)-enantiomer is critical in positioning these interacting groups correctly for optimal binding. The chiral center acts as a pivot, orienting the aniline and piperidine moieties in a precise spatial arrangement that is complementary to the topography of the receptor's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.orgnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs. dovepress.com
For analogs of this compound, a QSAR study would typically involve a dataset of structurally related compounds with their corresponding measured biological activities. A variety of molecular descriptors, which quantify different aspects of the molecular structure such as steric, electronic, and hydrophobic properties, would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed biological activity.
The development of robust QSAR models for piperidine-substituted analogs has been reported for various biological targets. researchgate.netresearchgate.net These studies highlight the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining the activity of piperidine-containing compounds. For instance, a 3D-QSAR study on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors revealed the importance of steric and electrostatic fields around the molecule for its inhibitory activity. researchgate.net
A hypothetical QSAR model for this compound analogs might reveal that specific substitutions on the aniline ring that increase its electron density or hydrophobicity in a particular region lead to enhanced biological activity. Such a model would provide a quantitative framework for the SAR observations discussed in section 3.1.1 and would be an invaluable tool for the rational design of new derivatives with improved therapeutic profiles. The predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development and must be rigorously validated before it can be reliably used for the design of new compounds. nih.gov
Biological Activities and Pharmacological Relevance of S 4 Piperidin 3 Yl Aniline and Its Derivatives
General Biological Activities Associated with Piperidine (B6355638) Derivatives
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in medicinal chemistry and pharmacology. nih.govmdpi.com Its prevalence is due to its ability to serve as a versatile scaffold, allowing for three-dimensional diversification, which is crucial for specific interactions with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids. nih.govencyclopedia.pub The widespread application of this scaffold underscores its importance in the development of therapeutic agents across a vast spectrum of diseases. mdpi.com
The pharmacological actions attributed to piperidine derivatives are remarkably diverse, encompassing a wide range of therapeutic areas. ijnrd.org These compounds have been developed as anti-cancer, anti-diabetic, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. ijnrd.org Furthermore, their utility extends to treatments for hypertension, malaria, and various psychiatric disorders. ijnrd.org Notable examples of commercially successful drugs incorporating the piperidine core include Donepezil, used for Alzheimer's disease, and Melperone, an antipsychotic medication. nih.govijnrd.org Beyond pharmaceuticals, piperidine derivatives also find use as agrochemicals and as critical intermediates in the synthesis of other complex organic molecules. ijnrd.orgacademicjournals.org
The following table summarizes the broad range of biological activities associated with the piperidine scaffold.
| Biological Activity | Therapeutic Area | Example Compounds/Derivatives |
| Anticancer | Oncology | Niraparib, Rucaparib |
| Antiviral | Infectious Disease | Aloperine, Matrine Derivatives |
| Anti-inflammatory | Inflammation | Febrifugine, Halofuginone |
| Analgesic | Pain Management | Meperidine |
| Antipsychotic | Psychiatry | Melperone |
| Cholinesterase Inhibition | Neurology (Alzheimer's) | Donepezil |
| Antimicrobial | Infectious Disease | Piperine, Cinnoline Derivatives |
| Antidiabetic | Endocrinology | Voglibose |
Specific Bioactivities of (S)-4-(Piperidin-3-YL)aniline and its Advanced Analogs
This compound is a chiral molecule that has gained significant attention primarily as a key building block in the synthesis of advanced therapeutic agents. Its specific stereochemistry and structural features make it a valuable precursor for compounds targeting complex biological pathways, particularly in oncology.
The primary pharmacological relevance of this compound is linked to its role in the development of targeted cancer therapies that modulate DNA repair pathways. This is most prominently demonstrated by its use in synthesizing potent enzyme inhibitors.
This compound is a critical intermediate in the chemical synthesis of Niraparib, a highly potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. google.comgoogle.comnih.gov Niraparib is approved for the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes, such as certain types of ovarian and breast cancer. google.comgoogle.com
PARP enzymes are central to the base excision repair (BER) pathway, which resolves single-strand DNA breaks. nih.gov In cancer cells that have a deficient homologous recombination repair (HRR) pathway due to BRCA mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death. nih.gov This concept is known as "synthetic lethality" and is a cornerstone of targeted cancer therapy. nih.gov
The synthesis of Niraparib involves the coupling of the this compound core with a 2H-indazole-7-carboxamide moiety. nih.govacs.org The precise (S)-configuration of the piperidine ring is essential for the high efficacy and potent biological activity of the final drug, as it ensures optimal binding to the PARP enzyme's active site. nbinno.com Numerous synthetic routes have been developed to produce high-purity this compound, highlighting its industrial importance in oncology drug manufacturing. google.comgoogle.compatsnap.com
The table below highlights key PARP inhibitors and the role of the piperidine intermediate.
| PARP Inhibitor | Chemical Name | Role of this compound |
| Niraparib | 2-[4-((3S)-3-Piperidinyl)phenyl]-2H-indazole-7-carboxamide | Direct precursor and key structural component nih.gov |
The structural framework of this compound, featuring an aryl group attached to a piperidine ring, is a common motif in compounds designed to interact with various enzymes and central nervous system (CNS) receptors.
Piperidine derivatives are extensively studied for their potential to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways, which are implicated in a range of neuropsychiatric disorders. The 3-arylpiperidine scaffold, present in this compound, is a key feature in ligands targeting these receptors. Research has led to the discovery of potent and selective antagonists for the dopamine D3 and D4 receptors, which are targets for conditions like substance abuse and L-DOPA induced dyskinesia in Parkinson's disease. nih.govnih.govchemrxiv.org For instance, certain benzyloxypiperidine derivatives have been identified as highly selective D4 receptor antagonists. nih.gov
Similarly, piperidine-based structures have been developed as antagonists for serotonin receptors, such as the 5-HT6 receptor, which is a target for improving cognitive function. researchgate.net Although direct studies on this compound's activity at these specific receptors are not prominent, its core structure represents a validated starting point for the design of novel CNS-active agents.
| Receptor Target | Associated Piperidine Derivatives | Potential Therapeutic Application |
| Dopamine D3 Receptor | N-Arylcarboxamide derivatives | Psychostimulant addiction |
| Dopamine D4 Receptor | 3- and 4-benzyloxypiperidines | Parkinson's disease (LID) |
| Serotonin 5-HT6 Receptor | Piperidin-4-yl amino aryl sulfonamides | Cognitive disorders |
The piperidine nucleus is a well-established pharmacophore for inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netmdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain and is the primary mechanism of action for several drugs used to treat the symptoms of Alzheimer's disease, such as Donepezil. google.commdpi.com Various synthetic piperidinone and 4-oxypiperidine derivatives have demonstrated significant inhibitory activity against both AChE and BuChE. researchgate.netnih.gov Some compounds have been designed as multi-target ligands, inhibiting cholinesterases while also acting on other targets like the histamine (B1213489) H3 receptor to achieve a broader therapeutic effect. nih.gov
Additionally, the piperidine scaffold has been explored for its potential to inhibit other enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). mdpi.com This enzyme is crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators. While research in this area is less extensive than for cholinesterases, it represents another avenue for the pharmacological application of piperidine-based compounds. The this compound structure possesses the foundational elements that could be modified to develop potent and selective inhibitors for these enzyme families.
| Enzyme Target | Class of Piperidine Inhibitors | Therapeutic Relevance |
| Acetylcholinesterase (AChE) | N-benzylpiperidines, Piperidinones | Alzheimer's Disease |
| Butyrylcholinesterase (BuChE) | Piperidinones, 4-Oxypiperidines | Alzheimer's Disease |
| 5-Lipoxygenase (5-LOX) | Chalcogen-containing derivatives | Inflammation |
Enzyme and Receptor Interaction Studies
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition
The this compound scaffold has been identified as a crucial component in the development of potent and selective inhibitors of Phosphoinositide 3-Kinase Delta (PI3Kδ), a lipid kinase implicated in the pathogenesis of certain hematological malignancies. Research into derivatives of this compound has yielded significant findings in the pursuit of novel anti-cancer agents.
A notable study focused on a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives. Within this series, compounds A5 and A8 emerged as highly potent PI3Kδ inhibitors. Their inhibitory activity, as measured by their half-maximal inhibitory concentration (IC50), was found to be comparable to or even better than idelalisib (B1684644), a known PI3Kδ inhibitor used in cancer therapy. Specifically, the IC50 values for A5 and A8 were 1.3 nM and 0.7 nM, respectively, while idelalisib has an IC50 of 1.2 nM.
Further investigation into the selectivity of these compounds demonstrated that A5 possesses excellent selectivity for PI3Kδ over other PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ). Similarly, A8 showed superior selectivity for PI3Kδ/γ over the α and β isoforms. This high selectivity is a critical attribute, as it can lead to a reduction in off-target effects and an improved safety profile.
The anti-proliferative effects of these derivatives were evaluated in vitro against the SU-DHL-6 cell line. Both A5 and A8 exhibited selective anti-proliferative activity with IC50 values of 0.16 μM and 0.12 μM, respectively. To understand the mechanism of action at a molecular level, Western blot analysis was performed. The results indicated that compound A8 could effectively attenuate the phosphorylation of AKT S473, a downstream target of PI3K, confirming its inhibitory effect on the PI3K signaling pathway. Molecular docking studies further elucidated the interaction, suggesting that A8 forms three key hydrogen bonds with the PI3Kδ enzyme, which likely accounts for its potent inhibitory activity.
These findings underscore the potential of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as promising candidates for the development of novel PI3Kδ inhibitors.
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Anti-proliferation IC50 (μM) |
| A5 | 1.3 | >1000 | 187 | 125 | 0.16 |
| A8 | 0.7 | 15.8 | 4.3 | 1.2 | 0.12 |
| Idelalisib | 1.2 | 860 | 560 | 23 | 0.05 |
Exploration in Neuropharmacology and Neurotransmitter Systems
The piperidine nucleus is a well-established pharmacophore in the field of neuropharmacology, forming the core structure of numerous centrally acting drugs. While specific studies on the neuropharmacological activities of direct derivatives of this compound are not extensively detailed in the available literature, the broader family of piperidine analogs has been thoroughly investigated for its interactions with various neurotransmitter systems.
Research into 3-aryl piperidine analogs has identified potent and efficacious agonists for the human dopamine D4 receptor. These compounds feature 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings and have been a subject of structure-activity relationship (SAR) studies to optimize their agonistic properties. This line of research highlights the potential for piperidine derivatives to modulate dopaminergic neurotransmission, which is crucial in the regulation of mood, cognition, and motor control.
In the context of Alzheimer's disease therapeutics, novel piperidine derivatives have been designed and synthesized with the dual aim of inhibiting acetylcholinesterase (AChE) and β-amyloid peptide (Aβ) aggregation. For instance, certain derivatives with an ester and aromatic group were designed to bind to the catalytic site of AChE, while another aromatic group targeted the peripheral site. These compounds demonstrated significant inhibitory potency against AChE and also showed activity against Aβ aggregation, a key pathological hallmark of Alzheimer's disease. Molecular docking models have provided insights into these interactions, showing, for example, a parallel pi-pi stacking interaction between a 4-chlorobenzene moiety of a derivative and the indole (B1671886) ring of Trp84 in the active site of AChE.
These examples, while not direct derivatives of this compound, illustrate the vast potential of the piperidine scaffold in the development of novel therapeutic agents for a range of neurological and psychiatric disorders by targeting key components of neurotransmitter systems.
In vitro and In vivo Models for Biological Activity Evaluation
The assessment of the biological activities of this compound and its derivatives relies on a variety of established in vitro and in vivo models. These models are crucial for determining the efficacy, selectivity, and mechanism of action of these compounds.
In Vitro Models:
For the evaluation of PI3Kδ inhibition, a combination of biochemical and cell-based assays is employed. Enzyme assays are used to directly measure the inhibitory activity of the compounds against the purified PI3Kδ enzyme and other isoforms to determine potency and selectivity. Cell-based assays utilize cell lines that are relevant to the targeted disease. For example, the SU-DHL-6 human B-cell lymphoma cell line is used to assess the anti-proliferative effects of PI3Kδ inhibitors. To further elucidate the mechanism of action at the cellular level, techniques like Western blotting are used to measure the phosphorylation status of downstream signaling proteins, such as AKT.
The antimicrobial and antifungal activity of piperidine derivatives is typically evaluated using a panel of standard bacterial and fungal strains. Common bacterial strains include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. Fungal strains often include Candida albicans and various Aspergillus species. The primary in vitro assays used are the disc diffusion method and the broth microdilution method. These assays are used to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively, which are key indicators of antimicrobial potency.
For neuropharmacological evaluation, in vitro models often involve receptor binding assays to determine the affinity of the compounds for specific neurotransmitter receptors, such as dopamine or serotonin receptors. Enzyme inhibition assays are used to assess the inhibitory activity against enzymes like acetylcholinesterase. Functional assays using cultured neuronal cells can provide insights into the cellular effects of the compounds, such as changes in intracellular calcium concentration or effects on neurotransmitter release.
In Vivo Models:
While specific in vivo studies on derivatives of this compound are not extensively documented in the provided context, general models for evaluating the activities discussed are well-established.
For assessing the efficacy of PI3Kδ inhibitors, xenograft models are commonly used. In these models, human cancer cells, such as the SU-DHL-6 cell line, are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
The in vivo evaluation of antifungal agents can be conducted using models such as the Galleria mellonella (wax moth larvae) model, which serves as a preliminary screen for toxicity and efficacy. More complex models, such as murine models of systemic infection with Candida albicans or Aspergillus fumigatus, are used to evaluate the therapeutic potential of the compounds in a mammalian system.
For neuropharmacological assessment, various animal models are available to study the effects on the central nervous system. For example, models of pain, such as the hot plate or tail-flick test, can be used to evaluate analgesic effects. Behavioral models are employed to assess effects on mood, cognition, and motor function.
The table below summarizes some of the common in vitro models used for evaluating the biological activities of piperidine derivatives.
| Biological Activity | In Vitro Model | Organism/Cell Line | Measured Parameter(s) |
| PI3Kδ Inhibition | Enzyme Inhibition Assay | Purified PI3Kδ enzyme | IC50 |
| Anti-proliferation Assay | SU-DHL-6 cells | IC50 | |
| Western Blot Analysis | SU-DHL-6 cells | Phosphorylation of AKT | |
| Antimicrobial Activity | Disc Diffusion Method | S. aureus, E. coli | Zone of Inhibition |
| Broth Microdilution | C. albicans, Aspergillus spp. | Minimum Inhibitory Concentration (MIC) | |
| Neuropharmacology | Receptor Binding Assay | Recombinant receptors | Binding Affinity (Ki) |
| Enzyme Inhibition Assay | Acetylcholinesterase | IC50 | |
| Calcium Imaging | Cultured Neurons | Intracellular Calcium Levels |
Applications in Drug Discovery and Medicinal Chemistry
Utilisation as a Versatile Medicinal Chemistry Scaffold
The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic structures found in drugs approved by the U.S. FDA. nih.gov Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a "privileged scaffold" in drug design. mdpi.com The (S)-4-(Piperidin-3-YL)aniline fragment combines this valuable piperidine core with an aniline (B41778) group, which serves as a crucial anchor or pharmacophore for interacting with biological targets and as a synthetic handle for further chemical modification.
The this compound scaffold is highly amenable to rational drug design, a process that involves the strategic development of new medications based on an understanding of their biological targets. The distinct chemical functionalities of the scaffold—the secondary amine of the piperidine and the primary amine of the aniline, along with the aromatic ring—allow for systematic structural modifications. Medicinal chemists can selectively alter different parts of the molecule to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.
This structured approach enables the exploration of structure-activity relationships (SAR), which define how specific chemical features of a molecule relate to its biological activity. For instance, strategies like pharmacophore hybridization, which combines structural elements from different known active compounds, have been successfully applied to piperidine-containing scaffolds to design new inhibitors for specific targets like the NLRP3 inflammasome. nih.govsemanticscholar.org The defined stereochemistry of the (S)-enantiomer is also critical, as it allows for precise, three-dimensional interactions with chiral biological targets like enzymes and receptors, leading to the development of highly selective therapeutic candidates.
The versatility of the this compound scaffold has been instrumental in the creation of targeted therapeutics that modulate specific biological pathways implicated in disease. A prominent example is its use as a key intermediate in the synthesis of Niraparib. patsnap.com Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are central to the cellular process of DNA damage repair. patsnap.com By inhibiting PARP, Niraparib is particularly effective in treating cancers with existing DNA repair defects, such as certain types of ovarian, breast, and prostate cancer. patsnap.com
Furthermore, closely related piperidine-based structures serve as foundational intermediates for other targeted drugs. For example, a derivative, (S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a precursor to Ibrutinib. Ibrutinib is a powerful inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. By disrupting these pathways, Ibrutinib is effective in treating various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. These examples underscore the scaffold's importance in developing precision medicines that act on specific molecular targets.
| Drug | Core Scaffold/Intermediate | Biological Target | Therapeutic Area |
|---|---|---|---|
| Niraparib | 4-(Piperidin-3-yl)aniline (B168726) | Poly(ADP-ribose) polymerase (PARP) patsnap.com | Oncology (Ovarian, Breast, Prostate Cancer) patsnap.com |
| Ibrutinib | (S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Bruton's tyrosine kinase (BTK) | Oncology (B-cell malignancies) |
Contributions to the Synthesis of Established Pharmaceutical Agents
Beyond its role in developing novel drugs, the aminopiperidine aniline structural motif is a critical component in the synthesis of several well-established pharmaceutical agents. Its integration into the final structure of these drugs is essential for their therapeutic activity.
In the development of atypical antipsychotics, piperidine-containing building blocks are of central importance. Risperidone and its active metabolite, Paliperidone (9-hydroxyrisperidone), are widely used for the treatment of schizophrenia and bipolar disorder. newdrugapprovals.orgscholarsresearchlibrary.comgoogleapis.com The chemical structures of both drugs feature a 6-fluoro-1,2-benzisoxazole moiety connected to a substituted piperidine ring.
The synthesis of these antipsychotics relies on the alkylation of a piperidine-benzisoxazole intermediate, specifically 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. newdrugapprovals.orgscholarsresearchlibrary.com While this key intermediate is a positional isomer (4-substituted piperidine) of the title compound, its use highlights the foundational role of substituted piperidines in constructing the core of these complex and vital medications. The piperidine ring in Risperidone and Paliperidone is crucial for their ability to bind to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the primary mechanism behind their antipsychotic effects. scholarsresearchlibrary.com
The anilinopiperidine framework is a classic scaffold in the synthesis of opioid analgesics, most famously represented by Fentanyl and its analogues. scribd.comussc.gov Research into the structure-activity relationships of this class of compounds has shown that modifications to the anilinopiperidine core can significantly influence binding affinity and selectivity for different opioid receptors, such as the mu (μ) and delta (δ) receptors. scribd.comussc.gov
Studies on novel 4-anilidopiperidine analogues have demonstrated that replacing the phenethyl group with various aromatic amino acids can produce compounds with a broad range of binding affinities. scribd.com Many of these analogues show high selectivity for the μ-opioid receptor over the δ-opioid receptor, which is attributed to the N-phenyl-N-piperidin-4-yl-propionamide moiety. scribd.com Although these specific studies focus on the 4-anilidopiperidine isomer, they establish the principle that the anilinopiperidine scaffold is a highly effective template for designing ligands that can precisely target opioid receptor subtypes.
| Analogue Structure (Modification) | μ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Binding Affinity (Ki, nM) | Selectivity (μ over δ) |
|---|---|---|---|
| Fentanyl (Reference) | 1.3 | 1900 | ~1460-fold |
| Analogue with L-Tryptophan substitution | 47 | 810 | ~17-fold scribd.com |
| Analogue with D-Tryptophan substitution | 110 | 1100 | ~10-fold scribd.com |
The sulfonamide functional group is a key component in a vast array of therapeutic agents, known for its wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govmdpi.com The combination of a piperidine moiety with a sulfonamide group has proven to be a particularly fruitful strategy in drug discovery, leading to compounds with enhanced bioactivity. nih.gov
The this compound scaffold is an ideal building block for creating sulfonamide-based therapeutics. The primary amine of the aniline group can readily react with various sulfonyl chlorides to form a stable sulfonamide linkage. This synthetic accessibility allows for the integration of the anilinopiperidine core into diverse molecular designs. For example, piperidinyl amino aryl sulfonamides have been developed as potent and selective antagonists for the 5-HT6 receptor, a target for cognitive disorders. researchgate.net Additionally, novel sulfonamide derivatives incorporating a piperidine ring have been synthesized and investigated as potential new bactericides for managing plant bacterial diseases. nih.gov
| Therapeutic Candidate Class | Biological Target | Potential Application |
|---|---|---|
| Piperidin-4-yl amino aryl sulfonamides | 5-HT6 Receptor researchgate.net | Cognitive Enhancement researchgate.net |
| Novel piperidine-sulfonamides | Dihydropteroate synthase (DHPS) nih.gov | Antibacterial (Agrochemical) nih.gov |
| newdrugapprovals.orgscribd.comnih.govTriazolo[4,3-a]pyridines with piperidine-sulfonamide | Falcipain-2 mdpi.com | Antimalarial mdpi.com |
Incorporation into s-Triazine-Containing Bioactive Molecules
The 1,3,5-triazine (B166579) (s-triazine) ring is recognized as a "privileged scaffold" in drug discovery, owing to its versatile chemical reactivity and its presence in numerous biologically active compounds, including approved drugs. nih.gov The core structure, typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), features three electrophilic carbon atoms, each bearing a chlorine atom that can be sequentially substituted by various nucleophiles. nih.gov This step-wise substitution is temperature-dependent, allowing for the controlled and regioselective synthesis of mono-, di-, and tri-substituted s-triazine derivatives. nih.govmdpi.com
The incorporation of aniline and piperidine moieties, such as those found in this compound, onto an s-triazine core is a common strategy to generate molecular diversity and modulate pharmacological activity. mdpi.comresearchgate.net The synthetic approach generally involves the sequential nucleophilic aromatic substitution of the chlorine atoms on the s-triazine ring. Typically, the aniline derivative is introduced first by reacting it with cyanuric chloride at a low temperature (e.g., 0–5 °C). mdpi.com Subsequently, a second nucleophile, such as a piperidine derivative, is added at a higher temperature (e.g., room temperature) to replace a second chlorine atom. mdpi.com If a third substitution is desired, it would require even higher temperatures or reflux conditions. nih.gov
This synthetic versatility allows for the creation of libraries of compounds where the piperidine and aniline components can be systematically varied to explore structure-activity relationships (SAR). The resulting s-triazine derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. mdpi.comnih.govscholarsresearchlibrary.com The presence of the piperidine ring, in particular, has been noted as a key feature for the antifungal activity of certain s-triazine derivatives. nih.gov
Table 1: Examples of Bioactive s-Triazine Molecules Incorporating Piperidine and Aniline Moieties
| Compound Class | Incorporated Moieties | Reported Biological Activity |
| Pyrazolyl-s-triazines | Aniline, Piperidine, Pyrazole | Potential Anticancer (EGFR Kinase Inhibitors) mdpi.com |
| Hydrazone-s-triazines | Piperidine, Morpholine | Antiproliferative (Breast and Colon Cancer) mdpi.com |
| Amino acid-s-triazines | Aniline, Piperidine, Glycine | Antifungal (Candida albicans) |
| Quinoline-s-triazines | 4-Aminobenzonitrile, Piperidine, 8-Hydroxyquinoline | Antimicrobial scholarsresearchlibrary.com |
This table is illustrative and based on research on related structures, as specific data for this compound was not available.
Strategies for Enhancing Pharmacological Efficacy and Selectivity through Structural Modification
Once a lead compound containing the this compound scaffold is identified, medicinal chemistry efforts focus on optimizing its pharmacological profile. The goal is to enhance potency, improve selectivity for the biological target, and refine pharmacokinetic properties. Structural modification is the primary tool for achieving these improvements. The key areas for modification in a molecule derived from this compound would be the aniline ring, the piperidine ring, and the linker connecting it to another pharmacophore (like an s-triazine core).
Modifications to the Aniline Ring: Substituents on the aniline ring can profoundly influence electronic properties, lipophilicity, and the potential for hydrogen bonding or steric interactions with the target protein.
Electron-Withdrawing Groups (EWGs) : Groups like halogens (F, Cl, Br) or nitro groups can alter the pKa of the aniline nitrogen and may form specific halogen bonds with the target. In some s-triazine series, chloro-substituted anilines have demonstrated enhanced activity. nih.gov
Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) or methyl can increase electron density and may improve binding through hydrophobic interactions.
Modifications to the Piperidine Ring: The piperidine ring offers multiple points for modification to improve target engagement and physicochemical properties.
N-Substitution : The secondary amine of the piperidine is a common site for modification. Alkylation or acylation can introduce new interaction points. For example, adding a methyl group to a piperidine or piperazine (B1678402) ring has been shown to be critical for the anticancer activity of some compounds. nih.gov
Ring Conformation and Stereochemistry : The (S)-configuration at the 3-position of the piperidine ring is crucial for defining the three-dimensional orientation of the aniline group. The synthesis of the corresponding (R)-isomer is a standard strategy to probe the importance of stereochemistry for biological activity. Maintaining the rigid chair conformation of the piperidine ring is often important for pre-organizing the substituents for optimal binding.
Table 2: General Strategies for Structural Modification and Their Rationale
| Modification Site | Type of Modification | Rationale for Efficacy/Selectivity Enhancement |
| Aniline Ring | Addition of EWGs (e.g., -Cl, -F) | Modulate electronics, introduce new binding interactions (halogen bonds). |
| Addition of EDGs (e.g., -OCH3) | Enhance hydrophobic interactions, alter metabolic stability. | |
| Piperidine Ring | N-Alkylation/Acylation | Explore additional binding pockets, improve cell permeability. |
| Introduction of substituents | Probe for steric tolerance and new interactions within the binding site. | |
| Variation of Stereochemistry | Determine the optimal 3D arrangement for target binding. | |
| Linker/Scaffold | Change linker length/rigidity | Optimize the distance and orientation between key pharmacophoric elements. |
This table presents general medicinal chemistry strategies applicable to the scaffold, as specific SAR studies for this compound were not available in the reviewed literature.
Advanced Analytical and Computational Approaches in Research
Spectroscopic and Chromatographic Techniques for Compound Characterisation
The precise chemical structure and purity of (S)-4-(Piperidin-3-YL)aniline are confirmed using a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and its behavior in different chemical environments.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation. ¹H-NMR and ¹³C-NMR spectroscopy map the hydrogen and carbon atoms within the molecule, respectively, providing insights into the chemical environment of each atom and confirming the connectivity of the piperidine (B6355638) and aniline (B41778) rings. Mass spectrometry is employed to determine the exact molecular weight of the compound (176.26 g/mol ) and to study its fragmentation patterns, which further corroborates the proposed structure nih.govchemicalbook.com.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is a common method used for the analysis of piperidine derivatives researchgate.net. Chiral HPLC methods are specifically crucial for separating and quantifying the (S)-enantiomer from its (R)-enantiomer, ensuring the enantiomeric purity of the target compound. This is often achieved by using a chiral stationary phase that interacts differently with the two enantiomers google.com. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be utilized for the analysis of related piperazine (B1678402) derivatives, providing both separation and identification capabilities unodc.org.
| Technique | Purpose in Characterisation | Typical Information Obtained |
|---|---|---|
| ¹H-NMR Spectroscopy | Structural confirmation and analysis of proton environments. | Chemical shifts (ppm), coupling constants (Hz), and integration values for each proton. |
| ¹³C-NMR Spectroscopy | Determination of the carbon skeleton. | Chemical shifts (ppm) for each unique carbon atom. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and structural fragments. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of enantiomers. | Retention time, peak area (for quantification), and separation of chiral isomers. google.com |
Molecular Docking Simulations and Computational Modelling for Ligand-Target Recognition
To understand how this compound may exert a biological effect, researchers employ molecular docking simulations and computational modelling. These in silico techniques predict the preferred orientation of the compound when bound to a specific biological target, such as a protein or enzyme, and estimate the strength of the interaction nih.gov. This approach is crucial in structure-based drug design for identifying potential drug targets and optimizing lead compounds researchgate.net.
The process involves creating a three-dimensional model of the this compound molecule and docking it into the binding site of a target protein whose structure has been experimentally determined (e.g., via X-ray crystallography). The simulation software then calculates the binding energy, with lower values typically indicating a more stable and favorable interaction. These studies can reveal key molecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex nih.gov.
For instance, molecular docking studies on similar piperidine derivatives have been used to evaluate their potential as inhibitors for various enzymes by demonstrating their binding affinity within the active site researchgate.netd-nb.info. Such analyses help in understanding the structure-activity relationship (SAR), guiding the design of new analogues with improved potency and selectivity.
| Target Class | Objective of Docking Study | Key Findings from Analogous Compounds | Reference |
|---|---|---|---|
| Kinases | Predict binding affinity and mode of inhibition. | Piperidine and aniline cores often form key hydrogen bonds with hinge region residues. | researchgate.net |
| Proteases | Identify interactions within the active site. | Derivatives can fit into catalytic pockets, with functional groups interacting with key amino acids. | nih.gov |
| G-protein coupled receptors (GPCRs) | Elucidate binding poses within transmembrane domains. | Specific substitutions on the piperidine ring influence receptor subtype selectivity. | researchgate.net |
| Ribonucleotide Reductases (RNRs) | Evaluate potential as antimicrobial or anticancer agents. | Piperidine derivatives have been shown to bind to RNR enzymes. | researchgate.net |
In silico Prediction of Biological Activity and ADME Profiles
Before undertaking extensive laboratory testing, computational tools are used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. This in silico profiling helps to identify potential liabilities early in the drug discovery process, saving time and resources nih.govnih.gov.
Various software platforms and web servers, such as SwissADME, pkCSM, and ADMETlab 2.0, are utilized to calculate a range of physicochemical and pharmacokinetic parameters nih.govresearchgate.netnih.gov. These predictions are based on the molecule's structure and rely on quantitative structure-activity relationship (QSAR) models built from large datasets of experimental data frontiersin.org.
Predicted properties often include lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism researchgate.netnih.gov. Drug-likeness is also assessed based on established guidelines like Lipinski's Rule of Five, which helps to evaluate the compound's potential to be an orally active drug in humans nih.gov. The prediction of potential toxicities, such as mutagenicity or hepatotoxicity, is another critical component of the in silico evaluation researchgate.net. These computational approaches provide a comprehensive profile that guides the prioritization and further development of drug candidates mdpi.com.
| ADME/Physicochemical Parameter | Predicted Value/Characteristic | Implication in Drug Discovery |
|---|---|---|
| Molecular Weight | 176.26 g/mol | Complies with Lipinski's Rule (<500), favoring good absorption. nih.gov |
| logP (Lipophilicity) | Typically predicted to be low to moderate. | Influences solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Predicted to be soluble. | Essential for absorption and formulation. |
| Gastrointestinal (GI) Absorption | Generally predicted to be high for similar small molecules. researchgate.net | Indicates potential for good oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Variable; depends on specific model predictions. | Determines potential for CNS activity or side effects. nih.gov |
| CYP450 Inhibition | Often predicted for aniline-containing structures. | Indicates potential for drug-drug interactions. researchgate.net |
| Drug-Likeness | Generally favorable based on Lipinski's and Veber's rules. nih.gov | Suggests the compound has properties consistent with known oral drugs. |
Future Directions and Emerging Research Perspectives
Development of Novel Derivatisation Strategies and Synthetic Methodologies
The core structure of (S)-4-(piperidin-3-yl)aniline presents multiple sites for chemical modification, allowing for the creation of diverse libraries of derivatives. Future research is geared towards developing more efficient, cost-effective, and environmentally friendly synthetic methods, as well as novel derivatisation strategies to explore a wider chemical space.
One area of development focuses on avoiding the use of expensive precious metals in the synthesis of the 4-(piperidin-3-yl)aniline (B168726) intermediate. patsnap.comgoogle.com Novel methods are being explored that utilize more accessible reagents. For instance, a method involving the reaction of 3-(4-nitrophenyl)pyridine (B1584840) with 3-halogenated propylene (B89431) to form an N-allyl quaternary ammonium (B1175870) salt, followed by reduction with sodium borohydride (B1222165) in the presence of zinc chloride, has been developed. patsnap.comgoogle.com This process achieves a one-time reduction of both the nitro group and the pyridine (B92270) ring under mild conditions, offering high yields and suitability for large-scale industrial production. patsnap.com
The general synthesis of piperidine (B6355638) rings is also an area of active research, with hydrogenation of pyridine substrates being a common approach. nih.gov Modern strategies aim to combine hydrogenation and functionalization into one-pot processes to increase efficiency. nih.gov Beyond traditional metal catalysis, organocatalysis is emerging as a powerful tool for stereoselective synthesis, which is crucial for producing specific isomers like the (S)-enantiomer of 4-(piperidin-3-yl)aniline. nih.gov Furthermore, derivatisation of the aniline (B41778) and piperidine moieties continues to be a fruitful strategy. For example, the synthesis of s-triazine derivatives incorporating piperidine and aniline has been shown to be a simple and efficient method to create complex hybrid molecules with potential biological applications. mdpi.com
Table 1: Comparison of Synthetic Methodologies for 4-(Piperidin-3-yl)aniline and its Derivatives
| Methodology | Key Reagents/Steps | Advantages | Reference |
| Precious Metal Avoidance | 1. Salification: 3-(4-nitrophenyl)pyridine + 3-halogenated propylene2. Reduction: Sodium borohydride + zinc chloride | Avoids costly precious metals, mild conditions, high yield, suitable for industrial scale-up. | patsnap.comgoogle.com |
| One-Pot Hydrogenation/Functionalization | Pyridine substrates, metal or organocatalysts. | Faster, less costly, can be stereoselective. | nih.gov |
| s-Triazine Hybrid Synthesis | 2,4,6-trichlorotriazine, substituted aniline, piperidine, hydrazine. | High chemical yield, simple and efficient method for creating complex hybrids. | mdpi.com |
| N-(4-aminophenyl)piperidine Derivatization | N-(4-aminophenyl)piperidine tag used for organic acids. | Improves detection of compounds in analytical techniques like supercritical fluid chromatography-mass spectrometry. | researchwithrowan.com |
Identification and Validation of New Biological Targets for Therapeutic Intervention
While the this compound core is well-known for its role in PARP inhibitors, its structural versatility makes it a promising scaffold for developing ligands for a wide array of other biological targets. Emerging research is focused on using both computational and experimental approaches to identify and validate new therapeutic applications for its derivatives.
In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) and SwissTargetPrediction web tools, are being employed to predict the pharmacological profiles of new piperidine derivatives. clinmedkaz.org These computational studies suggest that piperidine-containing compounds have the potential to interact with a diverse range of targets, including enzymes, G-protein-coupled receptors (GPCRs), transport systems, and ion channels. clinmedkaz.org This broad predicted activity spectrum points towards potential applications in oncology, central nervous system (CNS) disorders, and as antimicrobial or anti-inflammatory agents. clinmedkaz.org
Recent research has led to the discovery of specific new targets for compounds containing the piperidine-aniline motif:
Cell Division Cycle 42 (CDC42): Derivatives featuring a triazine core functionalized with a 4-piperidine moiety have been developed as inhibitors of the CDC42 GTPase interaction. nih.gov These compounds have demonstrated anticancer efficacy in vivo, validating CDC42 as a viable target. nih.gov
Tubulin Polymerization: Arylamide derivatives containing a piperazine (B1678402) moiety (structurally related to piperidine) have been identified as potent inhibitors of tubulin polymerization. nih.gov One compound, in particular, showed significant antiproliferative activity against liver cancer cells and induced apoptosis. nih.gov
Multi-Target Antipsychotics: Researchers are designing piperazine derivatives that exhibit high affinity for multiple receptors implicated in psychosis, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, while having low activity at off-target receptors to minimize side effects. rsc.org
Table 2: Potential and Validated Biological Targets for this compound Derivatives
| Target Class | Specific Target Example | Therapeutic Area | Research Findings | Reference |
| GTPases | Cell Division Cycle 42 (CDC42) | Oncology | Triazine derivatives inhibit CDC42-effector interaction, showing in vivo anticancer activity. | nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | Arylamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in liver cancer cells. | nih.gov |
| GPCRs | Dopamine D2, Serotonin 5-HT1A/2A | CNS (Antipsychotics) | Multi-receptor ligands designed for high affinity to key psychosis-related receptors and low off-target activity. | rsc.org |
| Enzymes | Poly (ADP-ribose) polymerase (PARP) | Oncology | The scaffold is a key intermediate for PARP inhibitors. | chemicalbook.com |
Exploration of Advanced Drug Delivery Systems for this compound Derivatives
To maximize the therapeutic potential and overcome pharmacokinetic challenges of novel this compound derivatives, researchers are exploring advanced drug delivery systems (DDS). genesispub.orgscirp.org These systems aim to provide controlled, sustained, and targeted release, thereby improving efficacy and patient compliance. azonano.com While specific research on DDS for this particular compound family is nascent, general advances in nanomedicine offer significant future possibilities.
The encapsulation of these derivatives into nanocarriers is a promising strategy. azonano.com Biodegradable polymeric nanoparticles, liposomes, and micelles can protect the drug from premature degradation, improve solubility, and enable targeted delivery to specific tissues, such as tumors or the brain. genesispub.orgscirp.orgazonano.com For instance, liposomes are known for their ability to cross the blood-brain barrier, which could be leveraged for CNS-active derivatives. genesispub.org
Stimuli-responsive or "intelligent" drug delivery systems represent another frontier. genesispub.orgalameed.edu.iq These systems utilize materials like hydrogels or polymers that release their therapeutic payload in response to specific physiological or external triggers, such as changes in pH, temperature, or the presence of certain enzymes. azonano.comalameed.edu.iq This approach could allow for the site-specific release of a cytotoxic this compound derivative within the acidic microenvironment of a tumor, minimizing exposure to healthy tissues. alameed.edu.iq Implantable devices, such as microchips, offer a pathway for long-term, sustained release of drugs for chronic conditions, a potential application for future derivatives. alameed.edu.iq
Table 3: Potential Advanced Drug Delivery Systems for this compound Derivatives
| Delivery System | Description | Potential Advantages | Reference |
| Polymeric Nanoparticles | Drug is encapsulated or adsorbed onto a biodegradable polymer matrix. | Controlled release, improved bioavailability, potential for targeting. | azonano.com |
| Liposomes | Drug is enclosed within a spherical vesicle composed of a lipid bilayer. | Biocompatible, can deliver both hydrophilic and lipophilic drugs, ability to cross the blood-brain barrier. | genesispub.org |
| Hydrogels | 3D hydrophilic polymer networks that can absorb large amounts of water. | Can provide sustained release and respond to environmental stimuli (pH, temperature). | azonano.com |
| Implantable Microchips | Small, implantable devices programmed for controlled drug release over long periods. | Improved patient compliance for chronic therapies, sustained release. | alameed.edu.iq |
Translational Research Towards Clinical Applications
Translating promising preclinical findings into clinically approved therapies is the ultimate goal. For derivatives of this compound, this involves a rigorous pathway of preclinical development followed by phased clinical trials. The established use of this scaffold in clinically relevant PARP inhibitors provides a strong foundation and rationale for pursuing new derivatives. chemicalbook.com
The immediate future in translational research will involve comprehensive preclinical evaluation of new lead compounds identified from the derivatisation and screening efforts described above. This includes detailed studies on their mechanism of action, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and efficacy in relevant animal models of disease. For example, a derivative identified as a CDC42 inhibitor would need to demonstrate significant tumor growth inhibition in xenograft models. nih.gov Similarly, a potential multi-target antipsychotic would be tested in animal behavioral models that mimic aspects of psychosis, such as apomorphine-induced climbing or MK-801-induced hyperactivity. rsc.org
Following successful preclinical validation, compounds can advance to Investigational New Drug (IND)-enabling studies and subsequent clinical trials. The focus will be on demonstrating a favorable risk-benefit profile in humans. The diverse biological targets identified for piperidine-aniline derivatives suggest that future clinical trials could span a range of therapeutic areas, from oncology to neurology. The journey from laboratory discovery to clinical application is long, but the chemical tractability and proven track record of the this compound scaffold make it a highly valuable starting point for the development of next-generation therapeutics.
Q & A
Q. What are the primary synthetic routes for (S)-4-(Piperidin-3-YL)aniline, and how can reaction conditions be optimized?
- Methods :
- Reductive Amination : Use piperidin-3-yl precursors with nitroaromatic intermediates under hydrogenation (e.g., Pd/C catalyst) .
- Chiral Resolution : Separate enantiomers via chiral chromatography or enzymatic resolution if racemic mixtures form during synthesis .
- Salt Formation : Improve stability by converting the free base to dihydrochloride salts (common in analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .
- Optimization Parameters :
- Temperature (25–80°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (5–10% Pd/C) significantly affect yield and enantiomeric excess.
Q. How is this compound characterized structurally and quantitatively?
- Spectroscopic Techniques :
- Chromatography :
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity analysis .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H319) .
- Work in fume hoods to prevent inhalation (H333) .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
-
Comparative Analysis :
Q. What advanced analytical methods resolve contradictions in purity or stereochemical data?
Q. How can diazotization-coupled spectrophotometry be adapted for quantifying this compound in complex matrices?
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Oxidation Pathways :
- Piperidine ring oxidation dominates at high pH, forming N-oxide derivatives .
- Aromatic amine oxidation is minimized in acidic conditions (pH < 4) .
- Stabilizers : Add antioxidants like BHT (0.1% w/v) to aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
